Acetic acid, ((6-phenoxy-4-pyrimidinyl)thio)-, ethyl ester
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Overview
Description
Acetic acid, ((6-phenoxy-4-pyrimidinyl)thio)-, ethyl ester is a chemical compound known for its unique structure and properties It is characterized by the presence of a phenoxy group attached to a pyrimidinyl ring, which is further linked to an acetic acid moiety through a thioether bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, ((6-phenoxy-4-pyrimidinyl)thio)-, ethyl ester typically involves the reaction of 6-phenoxy-4-pyrimidinethiol with ethyl bromoacetate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group attacks the electrophilic carbon of the ethyl bromoacetate, resulting in the formation of the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, ((6-phenoxy-4-pyrimidinyl)thio)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Corresponding alcohol.
Substitution: Derivatives with substituted phenoxy groups.
Scientific Research Applications
Acetic acid, ((6-phenoxy-4-pyrimidinyl)thio)-, ethyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of acetic acid, ((6-phenoxy-4-pyrimidinyl)thio)-, ethyl ester involves its interaction with specific molecular targets. The phenoxy and pyrimidinyl groups may interact with enzymes or receptors, modulating their activity. The thioether bond can also play a role in the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Acetic acid, ((6-phenoxy-4-pyrimidinyl)thio)-, methyl ester
- Acetic acid, ((6-phenoxy-4-pyrimidinyl)thio)-, propyl ester
- Acetic acid, ((6-phenoxy-4-pyrimidinyl)thio)-, butyl ester
Uniqueness
Acetic acid, ((6-phenoxy-4-pyrimidinyl)thio)-, ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethyl ester moiety provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications.
Properties
CAS No. |
124041-06-1 |
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Molecular Formula |
C14H14N2O3S |
Molecular Weight |
290.34 g/mol |
IUPAC Name |
ethyl 2-(6-phenoxypyrimidin-4-yl)sulfanylacetate |
InChI |
InChI=1S/C14H14N2O3S/c1-2-18-14(17)9-20-13-8-12(15-10-16-13)19-11-6-4-3-5-7-11/h3-8,10H,2,9H2,1H3 |
InChI Key |
GDGHVRVHUWTKKX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSC1=NC=NC(=C1)OC2=CC=CC=C2 |
Origin of Product |
United States |
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